3-Isopropyl-1,2,4-oxadiazole-5-carbaldehyde

Description

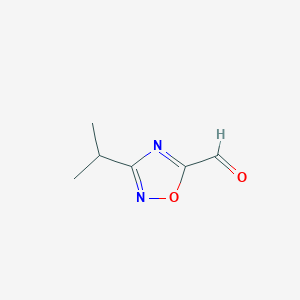

3-Isopropyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and a carbaldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. The carbaldehyde group enables derivatization into hydrazones, imines, and other bioactive molecules, while the isopropyl substituent enhances lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

3-propan-2-yl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(2)6-7-5(3-9)10-8-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUHAYHZWVSEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734651 | |

| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-05-2 | |

| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amidoxime with a suitable aldehyde under acidic or basic conditions. For instance, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures yields cinnamic acid, which can then react with amidoxime using carbonyl diimidazoles in toluene to form the desired oxadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Table 1: Comparison of Structural Features and Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-1,2,4-Oxadiazole | Methyl group at position 5 | Antimicrobial and anticancer properties |

| 3-Acetyl-1,2,4-Oxadiazole | Acetyl group at position 3 | Anti-inflammatory effects |

| 3-Bromo-1,2,4-Oxadiazole | Bromine at position 3 | Antimicrobial activity |

| 3-Isopropyl-1,2,4-Oxadiazole-5-carbaldehyde | Isopropyl group at position 3 and formyl group at position 5 | Potentially enhances solubility and reactivity |

Medicinal Chemistry

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound have demonstrated inhibitory potency against various enzymes relevant in drug discovery such as carbonic anhydrase and histone deacetylases .

Anticancer Activity

The anticancer properties of oxadiazoles are particularly noteworthy. Various derivatives have been synthesized and screened for their efficacy against multiple cancer cell lines. For example:

- A study reported the synthesis of novel oxadiazole derivatives with significant antiproliferative activity against human cancer cell lines, with some compounds exhibiting IC50 values as low as against specific cancer types .

- Another investigation highlighted the potential of oxadiazoles as apoptosis inducers in cancer cells, indicating their role in triggering programmed cell death .

Antimicrobial Activity

The antimicrobial activity of oxadiazoles has also been extensively studied. Compounds derived from oxadiazoles have shown effectiveness against a variety of pathogens. For example:

- A series of synthesized compounds exhibited dose-dependent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from to against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli .

Agricultural Applications

Oxadiazoles have been explored for their potential use in agriculture as herbicides and insecticides due to their biological activity characteristics . This application highlights the versatility of these compounds beyond medicinal uses.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of substituted oxadiazoles against various human tumor cell lines. The results indicated that certain derivatives exhibited high selectivity and potency against renal cancer cells with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Screening

Another research project focused on synthesizing new oxadiazole derivatives for antimicrobial screening. The synthesized compounds showed promising results with several exhibiting potent activity against both bacterial and fungal pathogens .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. The aldehyde group can also react with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Key Observations:

Structural Variations and Properties Aldehyde vs. Ester/Amine Groups: The carbaldehyde group in this compound allows for facile derivatization into hydrazones, which exhibit antimicrobial activity . In contrast, ester (e.g., Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate) or amine derivatives are more stable and suited for drug delivery systems .

Synthesis Efficiency

- The amide derivative (Z2194302854) is synthesized in 47% yield via coupling reactions, highlighting the feasibility of modifying the oxadiazole core for drug discovery .

Applications Antimicrobial Activity: Substituted nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones demonstrate significant antimicrobial activity, making the carbaldehyde derivative a critical precursor .

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The isopropyl group enhances logP values compared to phenyl or ester derivatives, improving membrane permeability for drug candidates .

- Thermal Stability : Oxadiazole derivatives generally exhibit high melting points (e.g., 112°C for 3-Isopropyl-1,2,4-oxadiazol-5-amine), suggesting robustness in formulation .

Biological Activity

3-Isopropyl-1,2,4-oxadiazole-5-carbaldehyde is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an isopropyl group attached to the oxadiazole ring, along with an aldehyde functional group. This unique configuration contributes to its reactivity and biological profile.

Biological Activity Overview

This compound has shown promise in various biological assays, indicating potential applications in drug development. Its activities include:

- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.

- Anticancer Effects : Demonstrates cytotoxicity against various cancer cell lines.

- Anti-inflammatory Activity : Some derivatives have shown the ability to reduce inflammation in biological models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.

- Receptor Interaction : The compound can interact with cellular receptors, modulating signaling pathways.

- Induction of Apoptosis : Some studies suggest that it can induce programmed cell death in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 16.00 |

| U937 | 12.34 | Doxorubicin | 14.50 |

| A549 | 10.50 | Doxorubicin | 11.00 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains and fungi. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Certain derivatives of this compound have shown anti-inflammatory effects in preclinical models. The ability to reduce inflammation markers suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde in laboratory settings?

- Methodological Answer : To mitigate risks of acute toxicity (oral, dermal) and respiratory irritation (H302, H315, H319, H335), use NIOSH/CEN-certified respiratory protection (e.g., P95 filters for low exposure; OV/AG/P99 for higher concentrations). Full-body protective suits and chemical-resistant gloves are mandatory. Ensure local exhaust ventilation and avoid dust generation during handling. Emergency procedures for spills include containment with inert absorbents and disposal in sealed containers .

Q. How can the purity and structural integrity of synthesized this compound be verified?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and oxadiazole ring signals.

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₇H₁₀N₂O₂).

- HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% by area normalization).

Cross-reference spectral data with synthesized derivatives in literature (e.g., substituted oxadiazole carbaldehydes) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid contact with moisture or strong bases, which may hydrolyze the oxadiazole ring. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term degradation trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound for corrosion inhibition studies?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices. Correlate results with experimental adsorption data (e.g., Langmuir isotherm fitting) in acidic media to identify active sites for metal surface interaction .

Q. What strategies optimize the synthesis of this compound to minimize side reactions involving the aldehyde group?

- Methodological Answer : Use low-temperature cyclization (0–5°C) during oxadiazole formation to prevent aldol condensation. Protect the aldehyde with a reversible moiety (e.g., acetal) prior to heterocycle assembly, followed by acidic deprotection. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How can structure-activity relationship (SAR) studies improve the antimicrobial efficacy of oxadiazole-carbaldehyde derivatives?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., alkyl, aryl, or heteroaryl groups) at the isopropyl position. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution assays (CLSI guidelines). Correlate logP values (HPLC-derived) with bacterial membrane permeability trends .

Q. What experimental approaches validate the compound’s role as a ligand in coordination chemistry or enzyme inhibition?

- Methodological Answer : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to determine binding stoichiometry (Job’s plot) and stability constants. For enzymatic studies (e.g., acetylcholinesterase inhibition), use Ellman’s assay with donepezil as a positive control. Molecular docking (AutoDock Vina) can predict binding poses in active sites .

Q. How do environmental factors (pH, temperature) influence the degradation pathways of this compound?

- Methodological Answer : Perform accelerated stability testing in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via LC-MS to identify byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.